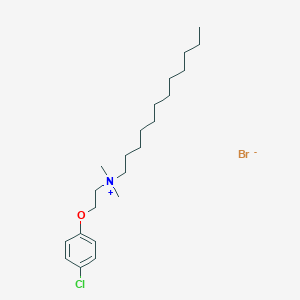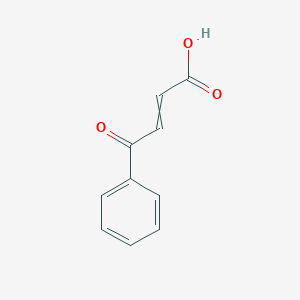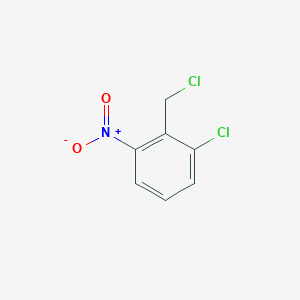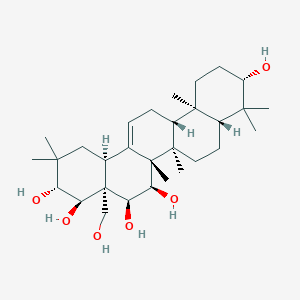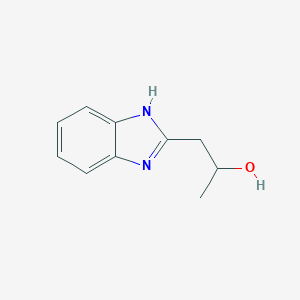
1-(1H-benzimidazol-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-benzimidazol-2-yl)propan-2-ol, also known as BIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIP is a member of the benzimidazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes. 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to modulate the immune response, by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1H-benzimidazol-2-yl)propan-2-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have high yields and good purity. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, there are also some limitations to the use of 1-(1H-benzimidazol-2-yl)propan-2-ol in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-benzimidazol-2-yl)propan-2-ol. One area of research could focus on the development of more efficient synthesis methods for 1-(1H-benzimidazol-2-yl)propan-2-ol, which could improve its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol, which could lead to the development of more targeted therapies for cancer and other diseases. Finally, more studies could be conducted to investigate the potential applications of 1-(1H-benzimidazol-2-yl)propan-2-ol in other areas of research, such as neuroscience and immunology.
Synthesemethoden
The synthesis of 1-(1H-benzimidazol-2-yl)propan-2-ol can be achieved through a variety of methods, including the reaction of 2-aminobenzimidazole with 2-chloro-1-propanol in the presence of a base. This method has been shown to produce high yields of 1-(1H-benzimidazol-2-yl)propan-2-ol with good purity. Other methods of synthesis include the reaction of 2-aminobenzimidazole with 2-bromo-1-propanol or the reaction of 2-chloro-1-propanol with 1H-benzimidazole in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-2-yl)propan-2-ol has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anticancer agent. It has also been shown to have antifungal activity against a variety of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to have antiviral activity against a variety of viruses, including HIV-1 and HCV.
Eigenschaften
CAS-Nummer |
19275-89-9 |
|---|---|
Produktname |
1-(1H-benzimidazol-2-yl)propan-2-ol |
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5,7,13H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
SZRHHTDXMBPFEU-UHFFFAOYSA-N |
SMILES |
CC(CC1=NC2=CC=CC=C2N1)O |
Kanonische SMILES |
CC(CC1=NC2=CC=CC=C2N1)O |
Synonyme |
1H-Benzimidazole-2-ethanol,alpha-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



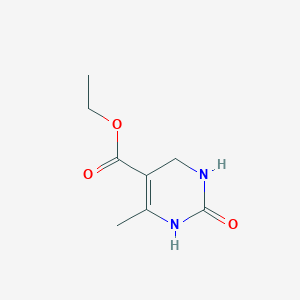
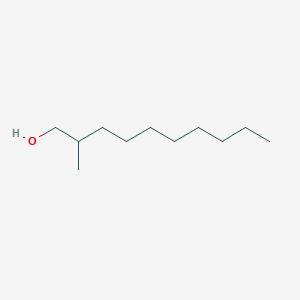
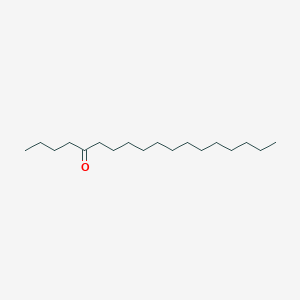
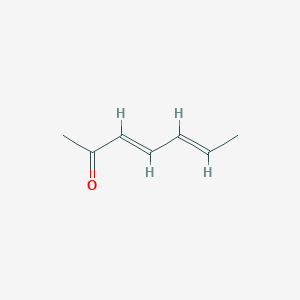
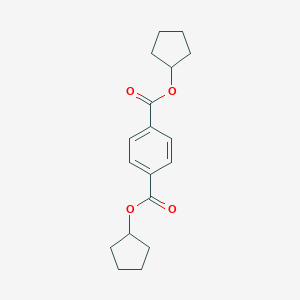
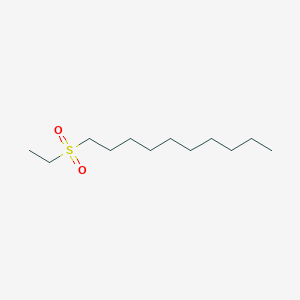
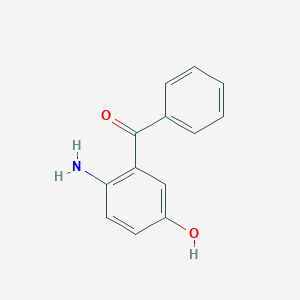
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

